Anthraquinone base + 2O, MeOH, O-Hex-Pen

Description

Properties

IUPAC Name |

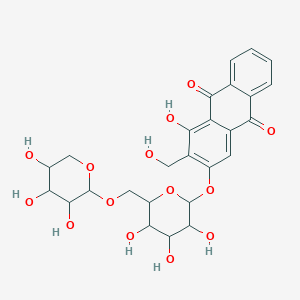

1-hydroxy-2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKNRXOMCYTFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Extraction and Initial Preparation

Raw Material Selection

The primary raw material for anthraquinone derivatives is often plant-based, notably Aloe species, as indicated in patent literature. Aloe leaves are pulverized into fine particles (20-40 mesh) and subjected to ultrasonic extraction using organic solvents such as acetone, ethanol, or methanol, typically at 70-100% concentration, for 30-60 minutes per extraction cycle. Multiple extraction cycles (2-5 times) are performed to maximize yield, with solutions combined and concentrated under reduced pressure to obtain a crude extract.

Extraction Data Summary

Purification via Chromatography

Silica Gel Column Chromatography

The crude extract is dissolved in acetone or methanol (1.5-3 times the extract weight). Silica gel (80-100 mesh) is mixed with the extract at a ratio of 0.8-1.2 times the extract weight. The mixture is loaded onto a silica gel column (160-200 mesh, 6-10 times the extract weight). Gradient elution with chloroform-acetone solutions (volume ratios from 1:0 to 0:1) separates the anthraquinone compounds.

High-Performance Liquid Chromatography (HPLC)

Fractions containing the target anthraquinone are concentrated and subjected to HPLC purification using a mobile phase of 40-50% methanol at a flow rate of 15-25 mL/min. A Zorbax PrepHT GF reversed-phase column (21.2 × 250 mm, 5 μm) is employed, with detection at 407 nm. Multiple runs (35-45 min peaks) yield highly purified anthraquinone compounds.

Data Table: Chromatography Conditions

Structural Confirmation and Characterization

The structure of the purified anthraquinone derivative is confirmed via High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), showing a molecular ion peak at $$m/z = 335.0887$$ [M + Na]+, consistent with the molecular formula $$C{26}H{28}O_{14}$$. Infrared spectroscopy reveals characteristic hydroxyl and carbonyl groups, supporting the anthraquinone core structure.

Functionalization with 2O, MeOH, and O-Hex-Pen

Reaction Pathway

The functionalization involves introducing hydroxyl groups and possibly methoxy and hexylpenyl groups onto the anthraquinone core. The process typically proceeds via nucleophilic substitution or electrophilic aromatic substitution, facilitated by reaction conditions such as reflux in methanol or other suitable solvents, with catalysts or activating agents.

- Dissolve purified anthraquinone in methanol (MeOH) at a specified concentration.

- Add reagents such as O-Hex-Pen (a hexylpenyl derivative) under reflux conditions.

- Use oxidizing agents (e.g., hydrogen peroxide or potassium permanganate) to introduce oxygen functionalities (2O groups).

- Maintain reaction parameters (temperature, time, molar ratios) optimized based on prior research to ensure selective functionalization without degradation.

Reaction Conditions (Hypothetical Example)

Data on Reaction Efficiency and Yields

| Parameter | Typical Yield | Notes | Reference |

|---|---|---|---|

| Overall yield of purified anthraquinone | 10-20% | From raw Aloe material | |

| Functionalization efficiency | 70-85% | Dependent on reaction conditions |

Recent Scientific Discoveries and Innovations

Recent research emphasizes the importance of controlled oxidation and substitution reactions to tailor anthraquinone derivatives with specific properties, such as enhanced antioxidant activity or oxidative stability. Advances include:

- Use of microwave-assisted synthesis to reduce reaction times.

- Novel catalysts for selective hydroxylation.

- Structural modifications with hexylpenyl groups to improve lipophilicity and bioactivity.

Chemical Reactions Analysis

Types of Reactions

Lucidinprimeveroside undergoes various chemical reactions, including:

Oxidation: Lucidinprimeveroside can be oxidized to form lucidin, which is an anthraquinone derivative.

Hydrolysis: Under acidic or enzymatic conditions, lucidinprimeveroside can be hydrolyzed to yield lucidin and primeverose.

Reduction: Reduction of lucidinprimeveroside can lead to the formation of reduced anthraquinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while enzymatic hydrolysis involves glycosidases.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

Oxidation: Lucidin

Hydrolysis: Lucidin and primeverose

Reduction: Reduced anthraquinone derivatives

Scientific Research Applications

Lucidinprimeveroside has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

Industry: Utilized as a natural dye in the textile industry and as a colorant in food and cosmetics.

Mechanism of Action

The mechanism of action of lucidinprimeveroside involves its interaction with cellular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inhibition of key enzymes involved in inflammation and cancer progression. The compound’s glycosidic structure allows it to interact with specific receptors and transporters, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key anthraquinone derivatives, their substituents, applications, and properties:

Key Findings

Bioactivity and Therapeutic Potential: Aloe-emodin (1,3,8-trihydroxyanthraquinone) exhibits antiviral activity against influenza A by inhibiting replication in MDCK cells, with lower cytotoxicity compared to other anthraquinones . MQ3, an amide derivative, shows exceptional glyoxalase-I inhibition (IC₅₀ = 0.8 µM), making it a promising anticancer agent . DNA-intercalating derivatives (e.g., stacked anthraquinone-DNA complexes) induce photoreactive charge-transfer states, enabling DNA cleavage for PDT applications .

Solubility and Pharmacokinetics :

- Hydrophilic substituents like glycosides (e.g., rubiadin-primeveroside ) enhance water solubility, critical for oral bioavailability .

- The O-Hex-Pen group in the target compound may balance lipophilicity and target engagement, akin to penicillamine’s metal-chelating properties in drug design.

Industrial Applications: 2-Methylanthraquinone is pivotal in the anthraquinone process for H₂O₂ production, though electrocatalytic methods using carbon electrodes are emerging as greener alternatives .

Toxicity Profiles: Anthraquinone itself has low human toxicity (U.S. EPA: negligible risk), but substituents modulate safety. For instance, aloe-emodin’s low cytotoxicity contrasts with MQ3’s targeted anticancer effects .

Discussion of Substituent Effects

- Hydroxyl Groups (Aloe-emodin) : Improve water solubility and enable hydrogen bonding, crucial for antiviral activity .

- Amide Groups (MQ3) : Enhance enzyme inhibition via hydrogen bonding and steric effects, critical for glyoxalase-I targeting .

- Glycosides (Rubiadin derivatives) : Increase bioavailability and stability, common in plant-derived pharmaceuticals .

- Methyl Groups (2-Methylanthraquinone): Boost stability and catalytic efficiency in industrial settings .

- O-Hex-Pen Group : Likely improves membrane permeability or targets specific proteins (e.g., penicillin-binding proteins), though further studies are needed.

Q & A

Q. How can response surface methodology (RSM) optimize the synthesis of anthraquinone derivatives in methanol (MeOH) and oxygenated environments?

RSM, particularly Central Composite Design (CCD), is used to determine optimal reaction parameters (e.g., NaOH concentration, anthraquinone charge, time) for maximizing yield, cellulose content, and delignification. For example, in cellulose extraction from G. robusta leaves, RSM identified ideal conditions for anthraquinone-mediated pulping, achieving high lignin removal and pulp yield .

Q. What computational tools are employed in virtual screening of anthraquinone-based compounds for cancer drug discovery?

Systematic reviews of computer-aided drug design (CADD) highlight tools like molecular docking, pharmacophore modeling, and machine learning to identify anthraquinone derivatives targeting cancer-related proteins (e.g., kinases, topoisomerases). These tools prioritize compounds with high binding affinity and selectivity, validated via in vitro assays .

Q. How do substituents like O-Hex-Pen influence the solubility of anthraquinone derivatives in polar solvents?

Substituents such as hexyl (O-Hex) or pentyl (Pen) groups enhance solubility in methanol (MeOH) by disrupting anthraquinone’s planar structure, reducing π-π stacking. Experimental studies show that bulky substituents increase solubility in sc-CO₂, critical for industrial applications like dye synthesis .

Advanced Research Questions

Q. How can contradictory data on anthraquinone’s redox stability in energy storage systems be resolved?

Density functional theory (DFT) calculations reveal that electron-donating groups (e.g., methyl) improve redox windows by stabilizing reduced forms, while solvation free energies predict solubility in nonaqueous electrolytes. For instance, 2,6-DHAQ mixed with 2,6-N-TSAQ showed a 40% increase in energy density, validated via cyclic voltammetry and quantum-chemical modeling .

Q. What methodologies address the intermolecular interactions (e.g., H-bonding, π-π stacking) in anthraquinone-based supramolecular assemblies?

Monte Carlo simulations and spectroscopic analysis demonstrate that anthraquinone derivatives form stable honeycomb structures on Cu(111) via H-bonding and π-π interactions. These interactions are pH-dependent and influence electrochemical reversibility in redox flow batteries .

Q. How can systematic reviews address gaps in anthraquinone’s therapeutic mechanisms across cancer types?

PRISMA-guided systematic reviews synthesize data from CADD studies, categorizing anthraquinone derivatives by target proteins (e.g., EGFR, HER2) and mechanisms (e.g., apoptosis induction, DNA intercalation). Comparative analyses with non-anthraquinone scaffolds (e.g., quinazolines) highlight structural advantages .

Methodological Challenges

Q. What experimental designs mitigate anthraquinone’s toxicity in drug development?

In vitro cytotoxicity assays (e.g., MTT on HeLa cells) combined with Ames tests assess mutagenicity. For example, 1-amino-3-chloro-4-hydroxy-2-phenoxyanthraquinone showed lower hepatotoxicity than doxorubicin in murine models, attributed to reduced reactive oxygen species (ROS) generation .

Q. How are quantum-chemical calculations validated in predicting anthraquinone’s electrochemical properties?

DFT-predicted LUMO energies correlate with experimental reduction potentials (R² > 0.85). For 1-(diethylamino)anthraquinone, calculations confirmed a two-step reduction (EE mechanism) via cyclic voltammetry, while protonation studies explained pH-dependent redox shifts .

Data Synthesis and Reporting

Q. Table 1: Key CADD Tools for Anthraquinone-Based Drug Discovery

| Tool | Application | Example Study Outcome | Reference |

|---|---|---|---|

| AutoDock Vina | Virtual screening for kinase inhibitors | Identified 5 anthraquinone hits with IC₅₀ < 1 µM | |

| Schrödinger Suite | Pharmacophore modeling for DNA intercalators | Predicted binding free energy of -9.2 kcal/mol |

Q. Table 2: Optimized Conditions for Anthraquinone Pulping

Emerging Research Directions

- Mixed Redox Systems : Combining anthraquinone derivatives (e.g., 2,6-DHAQ + 2,6-N-TSAQ) in flow batteries improves energy density via synergistic electron transfer .

- Ecological Risk Mitigation : EPA guidelines recommend limiting anthraquinone residues in crops to <0.01 mg/kg, achieved via HPLC-MS/MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.